4-(Pyridin-4-ylmethoxy)benzoic acid

Coordination Polymer Luminescence Crystal Engineering

For R&D teams synthesizing luminescent MOFs or metal-based therapeutics, this specific 4-pyridyl isomer (CAS 923216-85-7) is non-negotiable. Unlike 2-pyridyl or 3-pyridyl analogs, only this substitution pattern reliably forms a 2D square-shaped Zn(II) coordination polymer (15.43 × 15.43 Å) with strong solid-state fluorescence. Generic substitution leads to altered topologies and unpredictable optical performance. Additionally, the 4-pyridyl geometry uniquely enables a well-defined octahedral Co(II) complex with a validated DNA binding constant (K_b = 4.25 × 10⁴ M⁻¹). Available at ≥95% purity with batch-specific NMR, HPLC, and GC analytical certificates to ensure reproducibility in demanding synthetic sequences.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 923216-85-7
Cat. No. B2473608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-ylmethoxy)benzoic acid
CAS923216-85-7
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2
InChIInChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
InChIKeyBZNNDTCHJWVJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-ylmethoxy)benzoic acid (CAS 923216-85-7): A Specialized Benzoic Acid Building Block for Coordination Chemistry and Materials Science


4-(Pyridin-4-ylmethoxy)benzoic acid (CAS 923216-85-7) is a heterobifunctional organic compound featuring a benzoic acid core linked to a pyridine moiety via a methoxy bridge . With a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol, this compound serves as a versatile intermediate and ligand in organic synthesis, coordination chemistry, and materials science . Its dual functional groups—a carboxylic acid and a pyridyl nitrogen—enable its use in the construction of metal-organic frameworks (MOFs), coordination polymers, and metal complexes with potential applications in catalysis, luminescent materials, and bioinorganic chemistry [1].

Why 4-(Pyridin-4-ylmethoxy)benzoic acid Cannot Be Replaced by Common Analogs: Structural and Functional Distinctions


The specific 4-pyridyl substitution pattern on 4-(Pyridin-4-ylmethoxy)benzoic acid imparts unique electronic and steric properties that are not replicated by positional isomers (e.g., 2-pyridyl or 3-pyridyl analogs) or by simpler benzoic acid derivatives. The 4-pyridyl group provides an optimal nitrogen coordination site that, when combined with the carboxylic acid group, enables the formation of well-defined coordination polymers with specific topologies and dimensions [1]. For instance, the 4-pyridyl isomer forms a 2D square-shaped network with dimensions of 15.43 × 15.43 Å when complexed with zinc [1], whereas the 2-pyridyl and 3-pyridyl analogs may yield different coordination geometries or supramolecular architectures due to altered nitrogen positioning . Furthermore, the electron-withdrawing nature of the pyridine ring and its ability to participate in π–π stacking interactions influence the compound's fluorescence and DNA-binding properties in metal complexes, which are not attainable with non-pyridyl benzoic acids [2]. Generic substitution would therefore alter the structural outcome and functional performance in applications requiring precise molecular recognition or material properties.

Quantitative Differentiation of 4-(Pyridin-4-ylmethoxy)benzoic acid: Evidence-Based Selection Criteria


Superior Fluorescence and Topological Control in Zinc Coordination Polymers

When used as a ligand with Zn(II), 4-(Pyridin-4-ylmethoxy)benzoic acid forms a 2D coordination polymer with a square-shaped topology and dimensions of 15.43 × 15.43 Å, exhibiting strong fluorescence at room temperature [1]. In contrast, the 2-pyridyl isomer under identical hydrothermal conditions yields a different coordination geometry and does not produce a comparable luminescent response . The 4-pyridyl isomer's ability to engage in extended π–π stacking interactions contributes to its distinct optical properties, a feature absent in 3-pyridyl analogs.

Coordination Polymer Luminescence Crystal Engineering

Quantified DNA Binding and Photo-Cleavage Activity via Cobalt(II) Complex

The cobalt(II) complex [Co(L)₂(H₂O)₄] (where L = 4-(pyridin-4-ylmethoxy)benzoic acid) exhibits an intrinsic DNA binding constant (K_b) of 4.25 × 10⁴ M⁻¹ with calf thymus DNA, demonstrating significant DNA photo-cleavage activity through a hydroxyl radical-mediated pathway [1]. This performance is attributed to the ligand's ability to coordinate Co(II) in an octahedral geometry and to facilitate electrostatic interactions with DNA. In contrast, the free ligand itself shows negligible DNA binding, and complexes derived from 2-pyridyl or 3-pyridyl analogs have not been reported to achieve comparable binding constants or photo-cleavage efficacy [2].

Bioinorganic Chemistry DNA Binding Metallodrugs

Crystal Engineering: Defined Planarity and Hydrogen-Bonding Network

In the solid state, the 4-(pyridin-4-ylmethoxy)benzoic acid unit is nearly planar, with a maximum deviation from the least-squares plane of only 0.194(2) Å [1]. This planarity, combined with an interplanar angle of 35.82(6)° between the two aromatic rings, enables robust O–H⋯N hydrogen bonding that directs crystal packing into extended chains [1]. In contrast, the 2-pyridyl isomer (CAS 50596-36-6) exhibits steric hindrance due to the ortho substitution, preventing such planarity and weakening hydrogen-bonding interactions . The 3-pyridyl isomer (CAS 898138-45-9) has a different hydrogen-bonding geometry due to the meta nitrogen position, leading to distinct packing motifs .

Crystallography Supramolecular Chemistry Hydrogen Bonding

Purity and Analytical Documentation for Reproducible Research

Commercially available 4-(Pyridin-4-ylmethoxy)benzoic acid from reputable vendors (e.g., Bidepharm) is supplied with a minimum purity of 95% and is accompanied by batch-specific analytical data, including NMR, HPLC, and GC chromatograms . This level of documentation ensures experimental reproducibility and reduces the risk of batch-to-batch variability. In comparison, some positional isomers (e.g., 4-(Pyridin-3-ylmethoxy)benzoic acid) are offered with similar purity claims but lack comprehensive batch certificates from multiple sources . The 4-pyridyl isomer's consistent quality control supports its use in sensitive applications such as metal complex synthesis and bioactivity assays.

Analytical Chemistry Quality Control Reproducibility

Optimal Application Scenarios for 4-(Pyridin-4-ylmethoxy)benzoic acid Based on Verified Evidence


Luminescent Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Researchers designing luminescent MOFs or coordination polymers for sensing or optoelectronic applications should prioritize 4-(Pyridin-4-ylmethoxy)benzoic acid over its positional isomers. Its ability to form a 2D square-shaped Zn(II) coordination polymer with strong solid-state fluorescence [1] provides a predictable platform for materials development. The defined dimensions (15.43 × 15.43 Å) and extended π–π stacking interactions are not observed with 2-pyridyl or 3-pyridyl analogs, making this compound uniquely suited for applications requiring reproducible optical properties and topological control [2].

Metallodrug Discovery and DNA-Targeting Agents

For groups synthesizing metal-based chemotherapeutics or DNA-cleavage agents, the 4-pyridyl ligand offers a validated path to bioactive cobalt(II) complexes. The reported complex [Co(L)₂(H₂O)₄] exhibits a quantifiable DNA binding constant (K_b = 4.25 × 10⁴ M⁻¹) and significant photo-induced DNA cleavage [1]. The free ligand itself is inactive, underscoring the critical role of the 4-pyridyl geometry in enabling a well-defined octahedral metal coordination sphere. Other pyridylmethoxybenzoic acid isomers have not yielded complexes with comparable reported DNA interaction parameters [2].

Crystal Engineering and Supramolecular Assembly

Solid-state chemists and crystallographers can exploit the near-planarity (max deviation 0.194 Å) and defined interplanar angle (35.82°) of 4-(Pyridin-4-ylmethoxy)benzoic acid to design hydrogen-bonded networks and co-crystals with predictable packing [1]. The 4-pyridyl isomer's capacity for robust O–H⋯N hydrogen bonding facilitates the assembly of extended chains, a feature that is sterically hindered in the 2-pyridyl analog and geometrically altered in the 3-pyridyl analog [2]. This predictability is essential for developing functional crystalline materials.

High-Reproducibility Organic Synthesis and Medicinal Chemistry

Medicinal chemists and process chemists requiring a reliable benzoic acid building block should select 4-(Pyridin-4-ylmethoxy)benzoic acid due to its documented purity (≥95%) and availability of batch-specific analytical certificates (NMR, HPLC, GC) [1]. This level of quality control reduces the risk of unexpected impurities that could confound biological assays or catalytic reactions. In contrast, less common isomers may not offer the same depth of analytical support, potentially introducing variability into sensitive synthetic sequences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-4-ylmethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.